molecular formula C14H16F2N4O2S B2697030 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1798032-49-1

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2697030
CAS RN: 1798032-49-1
M. Wt: 342.36
InChI Key: IUBYUJDGXBFVPB-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single-crystal XRD . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .


Chemical Reactions Analysis

DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .


Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .

Scientific Research Applications

Metabolism and Toxicology Studies

Compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide are frequently studied for their metabolism and toxicology in humans and other organisms. For example, research on pirimicarb, a compound used as an insecticide, has revealed insights into its metabolism, showing that it undergoes hydrolysis and demethylation, leading to specific metabolites excreted in urine, indicating a considerable demethylation capacity in humans (Hardt, Appl, & Angerer, 1999). Such studies are crucial for understanding the environmental and health impacts of these compounds, including potential toxic effects and pathways of exposure in agricultural settings.

Pharmacological Applications

Certain compounds with structural similarities are explored for their pharmacological potentials, such as antagonists for specific receptors. For instance, OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, has been shown to produce water diuresis and improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the therapeutic potential of these compounds in treating specific medical conditions (Saito et al., 1997).

Environmental Persistence and Toxicity

Research into compounds like perfluorooctanesulfonate (PFOS) and related fluorochemicals, which share some structural features with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide, focuses on their environmental persistence and potential toxicity. These studies have highlighted the widespread presence of such chemicals in human and animal tissues across various countries, raising concerns about their environmental impact and the need for monitoring human exposure to these persistent compounds (Kannan et al., 2004).

Monitoring and Exposure Assessment

The development of analytical methods for detecting and quantifying exposure to similar compounds is an essential area of research. Techniques such as automated solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry have been applied to measure trace levels of various perfluorochemicals (PFCs) in biological samples, facilitating large epidemiologic studies to assess exposure (Kuklenyik et al., 2004). These methods are critical for understanding the exposure routes and potential health risks associated with these chemicals.

Mechanism of Action

The primary oxidation products such as 2 and 3 were easily further oxidized, and product 5 was usually formed with low selectivity . DMAP as a catalyst in combination with benzyl bromide was developed for the selective oxidation of methyl aromatics .

Safety and Hazards

DMAP is considered hazardous. It may be fatal if absorbed through skin, causes skin irritation, serious eye damage, and may cause damage to organs. It is toxic if swallowed or if inhaled .

Future Directions

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . The future of DMAP and its derivatives lies in their potential applications in various fields such as signal processing, electro-optic modulators, telecommunication, optical switches, deep UV light, high-density data storage, and display technologies .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)12-5-4-10(15)7-11(12)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBYUJDGXBFVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide

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